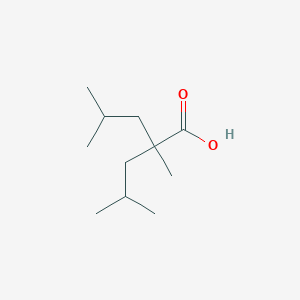
2-Isobutyl-2,4-dimethylpentanoic acid
Cat. No. B8386552
M. Wt: 186.29 g/mol
InChI Key: JPAMKBKLNCSGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04153679
Procedure details


2-isobutyl-2,4-dimethylpentanoyl chloride (bp. 97°-100°/16 mm) was prepared in the usual way from 2-isobutyl-2,4-dimethylpentanoic acid (prepared by the alkylation of ethyl cyanide with 2 equivalents of isobutyl bromide, followed by hydrolysis) and thionyl chloride. A solution of the acid chloride (1.5g) in ether (20 ml) was added with stirring to a solution of ethylamine (5ml of a 70% solution in water) in ether (100 ml). After stirring for 2 hours the ethereal layer was washed with dilute hydrochloric acid and water. The dried (MgSO4) ether solution was concentrated and the residue was recrystallised from petroleum ether (bp. 40°-60°) to give N-ethyl-2-isobutyl-2,4-dimethylpentanamide, mp. 71.5°-72.5°.




[Compound]
Name
acid chloride
Quantity
1.5 g
Type
reactant
Reaction Step Four



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5]([CH3:13])([CH2:9][CH:10]([CH3:12])[CH3:11])[C:6]([OH:8])=[O:7])[CH:2]([CH3:4])[CH3:3].[CH2:14]([C:16]#[N:17])C.C(Br)C(C)C.S(Cl)([Cl:25])=O.C(N)C>CCOCC.O>[CH2:1]([C:5]([CH3:13])([CH2:9][CH:10]([CH3:12])[CH3:11])[C:6]([Cl:25])=[O:7])[CH:2]([CH3:4])[CH3:3].[CH2:16]([NH:17][C:6](=[O:8])[C:5]([CH2:1][CH:2]([CH3:3])[CH3:4])([CH3:13])[CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C(C(=O)O)(CC(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Four
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 hours the ethereal layer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
was washed with dilute hydrochloric acid and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dried (MgSO4) ether solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallised from petroleum ether (bp. 40°-60°)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C(C(=O)Cl)(CC(C)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC(C(CC(C)C)(C)CC(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
